molecular formula C12H15FN2O2 B12348646 Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate

Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate

Cat. No.: B12348646
M. Wt: 238.26 g/mol
InChI Key: YRKJFQVVPVRQFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert the compound into different pyrazolidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazolidine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
  • Ethyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate
  • Ethyl 3-(4-methylphenyl)pyrazolidine-4-carboxylate

Uniqueness

Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3

InChI Key

YRKJFQVVPVRQFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNNC1C2=CC=C(C=C2)F

Origin of Product

United States

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